Gly-pro-gly-gly

描述

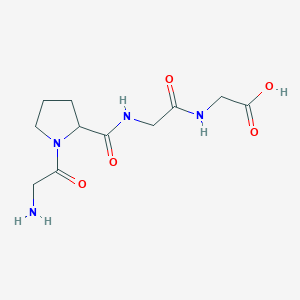

Gly-pro-gly-gly is a tetrapeptide composed of the amino acids glycine and proline. Peptides containing proline and glycine amino acids have a wide spectrum of biological activity. This compound is of interest due to its potential physiological and therapeutic effects, particularly in the fields of neuroprotection and anti-inflammatory responses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glycyl-glycine can be achieved through solution-phase peptide synthesis. This involves the sequential coupling of protected amino acids. For instance, the perbenzylated form of the peptide can be assembled from L-proline using a tandem sequential peptide coupling strategy. This method forms two chemoselective peptide bonds without the need for purifying intermediates, ensuring a one-pot synthesis . The final product is obtained by removing the N- and C-protecting groups through hydrogenolysis using palladium on carbon as the catalyst .

Industrial Production Methods

Industrial production of peptides like glycyl-prolyl-glycyl-glycine often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, facilitating the automation of the synthesis process and enabling the production of large quantities of peptides with high purity.

化学反应分析

Types of Reactions

Gly-pro-gly-gly can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and potentially alter its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Substitution: Substitution reactions can introduce different functional groups or amino acids into the peptide sequence.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can result in peptides with altered amino acid sequences.

科学研究应用

Peptide Synthesis

GPGG serves as a fundamental building block in peptide synthesis. Its structure is crucial for developing new therapeutic peptides that can mimic natural biological processes. The incorporation of GPGG into synthetic peptides enhances their stability and bioactivity, making it an essential component in pharmaceutical research.

Case Study:

- A study demonstrated the successful synthesis of peptides incorporating GPGG, which showed improved resistance to enzymatic degradation compared to other sequences. This property is vital for the development of long-lasting therapeutic agents .

Biotechnology

In biotechnology, GPGG is utilized for producing biologically active peptides, particularly in vaccine development and therapeutic proteins. Its sequence can influence the folding and stability of proteins, which is critical for their function.

Table 1: Applications of GPGG in Biotechnology

| Application | Description |

|---|---|

| Vaccine Development | Enhances immunogenicity of peptide-based vaccines |

| Therapeutic Proteins | Improves stability and activity of recombinant proteins |

| Biologics Production | Serves as a stabilizing agent in biologics formulations |

Case Study:

- Research involving GPGG has shown its effectiveness in enhancing the stability of vaccine candidates against infectious diseases, leading to better immune responses in clinical trials .

Drug Delivery Systems

GPGG plays a significant role in designing drug delivery systems. Its properties allow for the development of carriers that can improve the efficacy and targeting of therapeutic agents.

Table 2: Characteristics of GPGG-based Drug Delivery Systems

| Feature | Benefit |

|---|---|

| Enhanced Stability | Reduces degradation during storage and administration |

| Targeted Delivery | Facilitates targeted release of drugs to specific tissues or cells |

| Biocompatibility | Minimizes adverse reactions in biological systems |

Case Study:

- A study highlighted the use of GPGG in liposomal formulations that demonstrated improved drug release profiles and reduced toxicity compared to traditional delivery methods .

Cosmetic Formulations

In cosmetic science, GPGG is incorporated into skincare products due to its potential to enhance skin elasticity and hydration. Its role as a humectant makes it valuable for formulating anti-aging products.

Table 3: Benefits of GPGG in Cosmetic Products

| Benefit | Description |

|---|---|

| Skin Hydration | Acts as a moisture-retaining agent |

| Elasticity Improvement | Supports collagen synthesis, improving skin firmness |

| Anti-aging Properties | Reduces the appearance of fine lines and wrinkles |

Case Study:

- Clinical evaluations have shown that topical applications containing GPGG significantly improve skin hydration levels over a four-week period .

Research on Protein Folding

GPGG is extensively studied for its influence on protein folding dynamics. Understanding how this peptide affects folding can provide insights into various diseases related to protein misfolding.

Table 4: Research Findings on Protein Folding with GPGG

| Study Focus | Findings |

|---|---|

| Protein Misfolding | GPGG aids in stabilizing intermediate states during protein folding |

| Disease Association | Links between GPGG interactions and neurodegenerative diseases |

Case Study:

作用机制

The mechanism of action of glycyl-prolyl-glycyl-glycine involves its interaction with specific molecular targets and pathways. For instance, it can modulate oxidative stress, acetylcholine depletion, and apoptotic cell death, which are critical in neuroprotection . Additionally, the peptide can influence the secretion of histamine from mast cells, contributing to its anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Prolyl-glycyl-proline: This tripeptide has similar anti-inflammatory properties and can reduce histamine secretion from mast cells.

Glycyl-prolyl-glutamic acid: Known for its neuroprotective effects, this peptide is used in treating neurodegenerative diseases.

Uniqueness

Gly-pro-gly-gly is unique due to its specific sequence and combination of glycine and proline residues, which confer distinct biological activities

属性

IUPAC Name |

2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMQPADLFXCJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-03-0 | |

| Record name | Glycyl-prolyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。